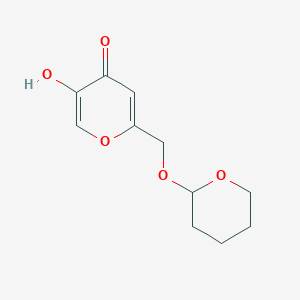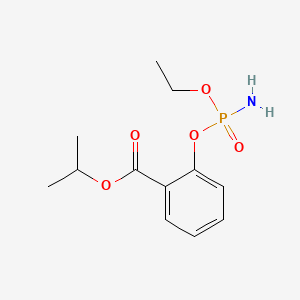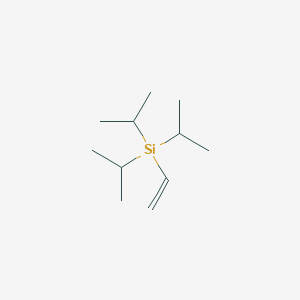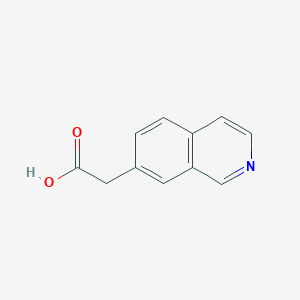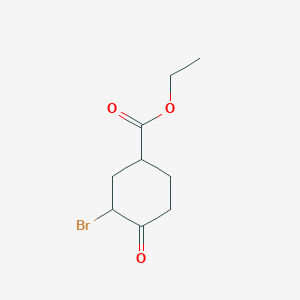
3-Bromo-4-oxociclohexano-1-carboxilato de etilo
Descripción general
Descripción
Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol . It is functionally related to a 4-oxocyclohexanecarboxylic acid .
Synthesis Analysis
This compound plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . It is also a reagent in the process development of Pramipexole used in Parkinson’s disease therapy .Molecular Structure Analysis
The molecular formula of Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate is C9H13BrO3 . Its molecular weight is 249.1 . The InChI key is IGOWSOGBQMBHIY-UHFFFAOYSA-N .Chemical Reactions Analysis
The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 . The coupling reaction of ethyl 4-oxocyclohexanecarboxylate with lithiated isonicotinamide 11 initially resulted in a suboptimal 45:55 ratio of trans:cis isomers .Aplicaciones Científicas De Investigación
3-Bromo-4-oxociclohexano-1-carboxilato de etilo: Aplicaciones de investigación científica: El this compound es un compuesto químico versátil con diversas aplicaciones en la investigación científica. A continuación, se presentan algunas de las aplicaciones únicas basadas en la información disponible:
Estudio de Catalizadores
Este compuesto se utiliza en el estudio de la ciclohexanona monooxigenasa y sus mutantes como catalizadores. La ciclohexanona monooxigenasa es una enzima que desempeña un papel crucial en la oxidación de cetonas cíclicas, lo cual es importante en varios procesos de síntesis química .
Preparación de Agonistas de Dopamina
Sirve como precursor en la preparación de agonistas de dopamina . Los agonistas de dopamina son una clase de medicamentos que se utilizan para tratar la enfermedad de Parkinson y otras afecciones imitando el papel de la dopamina en el cerebro.
Síntesis del Esqueleto de Diterpenos Tetracíclicos
El compuesto se emplea en la síntesis del esqueleto de diterpenos tetracíclicos , que son un grupo de compuestos químicos con posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Reactivo Bioquímico
Actúa como un reactivo bioquímico que puede utilizarse como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida . Esto resalta su papel en varios estudios bioquímicos y de biología molecular.
Síntesis de Antagonistas del Neuropéptido Y
El 4-oxociclohexanocarboxilato de etilo, un compuesto relacionado, se utiliza en la síntesis del antagonista 1 del neuropéptido Y, que es significativo para el tratamiento de la obesidad debido a su papel en la regulación del apetito y el equilibrio energético .
Las aplicaciones anteriores demuestran la importancia del compuesto en la investigación científica, particularmente en la química medicinal y la bioquímica. Las investigaciones adicionales pueden revelar aplicaciones únicas adicionales.
Para obtener información más detallada o artículos de investigación específicos relacionados con estas aplicaciones, es posible que se necesiten búsquedas adicionales o acceso a bases de datos especializadas.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOWSOGBQMBHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512926 | |
| Record name | Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39086-05-0 | |
| Record name | Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
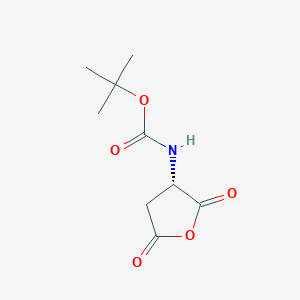

![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester](/img/structure/B1601414.png)
![Diphenyl[3-(triethoxysilyl)propyl]phosphine](/img/structure/B1601415.png)

